molecular formula C21H17FN4O2 B10942063 N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B10942063
M. Wt: 376.4 g/mol
InChI Key: MZENCBSGHDUYRT-UHFFFAOYSA-N
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Description

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorobenzyl group, a pyrazole ring, and an isoxazolecarboxamide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and the pyrazole intermediate.

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Coupling of the Pyrazole and Isoxazole Rings: The final step involves coupling the pyrazole and isoxazole intermediates using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydride and an alkyl halide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE
  • N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE

Uniqueness

N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-(4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE is unique due to the presence of the fluorobenzyl group, which can enhance its binding affinity and selectivity for certain molecular targets. This fluorine substitution can also improve the compound’s metabolic stability and bioavailability compared to its analogs.

Properties

Molecular Formula

C21H17FN4O2

Molecular Weight

376.4 g/mol

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H17FN4O2/c1-14-6-8-15(9-7-14)20-10-19(25-28-20)21(27)24-17-11-23-26(13-17)12-16-4-2-3-5-18(16)22/h2-11,13H,12H2,1H3,(H,24,27)

InChI Key

MZENCBSGHDUYRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CN(N=C3)CC4=CC=CC=C4F

Origin of Product

United States

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